molecular formula C23H27N3O4S2 B2555328 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 361167-23-9

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2555328
CAS No.: 361167-23-9
M. Wt: 473.61
InChI Key: LXIDHXXMQHHYRT-UHFFFAOYSA-N
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Description

The compound “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of polar functional groups could make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Pharmaceutical Implications

Novel Synthesis and Pharmaceutical Impurities The novel synthesis of omeprazole and related pharmaceutical impurities of proton pump inhibitors have been extensively explored. Omeprazole, chemically related to the sulfonamide group, inhibits gastric ATPase enzyme by oxidizing its sulfhydryl groups. The novel synthesis methods offer insights into the development and characterization of pharmaceutical impurities, which can be crucial for creating standards for anti-ulcer drugs (Saini et al., 2019).

Sulfonamides in Clinical Use Sulfonamide compounds have been a cornerstone in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. The structural motif of sulfonamides remains significant, with ongoing research and patents focusing on novel drugs incorporating this group, which have shown significant antitumor activity and are being used in Alzheimer’s disease drugs (Carta et al., 2012).

Biological and Antioxidant Applications

Antioxidant Capacity and Reaction Pathways The ABTS radical cation-based assays, including sulfonic acid derivatives, are prominent in determining antioxidant capacity. The review delves into the reaction pathways, emphasizing the specific reactions like coupling that might affect comparisons between antioxidants, highlighting the need for further research to understand the specificity and relevance of oxidation products (Ilyasov et al., 2020).

Anticancer and Medical Imaging

Novel Phenothiazine Derivatives and Anticancer Activities Phenothiazine derivatives are being studied for their extensive biological activities, including anticancer, antiviral, anti-inflammatory, and antimalarial properties. These activities are attributed to the interaction of phenothiazines with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing penetration through biological membranes. The synthesis of these compounds and their potential as a source of new compounds with desirable biological activities are highlighted (Pluta et al., 2011).

Amyloid Imaging in Alzheimer's Disease Amyloid imaging using radioligands like [18F]-FDDNP and 11C-PIB has made significant progress in measuring amyloid in the brain of Alzheimer's disease patients. This technique allows for early detection of Alzheimer's disease and is crucial in evaluating new antiamyloid therapies. The stability of PIB retention and its correlation with cerebral glucose metabolism and cognition have been observed, paving the way for a deeper understanding of Alzheimer's pathophysiology and potential diagnostic tools (Nordberg, 2007).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological targets via the piperidine ring, a common feature in many bioactive compounds .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-30-18-7-10-20-21(12-18)31-23(24-20)25-22(27)17-5-8-19(9-6-17)32(28,29)26-13-15(2)11-16(3)14-26/h5-10,12,15-16H,4,11,13-14H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIDHXXMQHHYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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